molecular formula C15H19BrFNO B5831414 N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide

N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide

Cat. No. B5831414
M. Wt: 328.22 g/mol
InChI Key: WQJKRTWVZBYBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide (also known as BFPCC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

BFPCC has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of neuroscience, where BFPCC has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain.

Mechanism of Action

BFPCC acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By enhancing the activity of this receptor, BFPCC can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects
BFPCC has been shown to have a range of biochemical and physiological effects, including the ability to reduce neuronal excitability, increase the activity of the GABAA receptor, and reduce the frequency and severity of seizures. Additionally, BFPCC has been shown to have analgesic effects, making it a potential therapeutic agent for the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BFPCC is its high potency and selectivity for the GABAA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of BFPCC is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on BFPCC, including the development of more stable analogs with longer half-lives, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying the analgesic effects of BFPCC and to determine its potential as a treatment for neuropathic pain.
Conclusion
In conclusion, BFPCC is a promising compound with potential applications in various fields of scientific research. Its ability to modulate the activity of the GABAA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions, and its potential therapeutic applications in neurological and psychiatric disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of BFPCC involves the reaction of 4-bromo-2-fluoroaniline with cyclohexylmagnesium bromide followed by reaction with 3-chloropropionyl chloride. The resulting compound is then purified using column chromatography to obtain BFPCC in high yield and purity.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKRTWVZBYBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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